6-(2-Tetrahydro-2H-pyranoxy)hexylmagnesium chloride 6-(2-Tetrahydro-2H-pyranoxy)hexylmagnesium chloride
Brand Name: Vulcanchem
CAS No.: 69049-76-9
VCID: VC11656006
InChI: InChI=1S/C11H21O2.ClH.Mg/c1-2-3-4-6-9-12-11-8-5-7-10-13-11;;/h11H,1-10H2;1H;/q-1;;+2/p-1
SMILES: [CH2-]CCCCCOC1CCCCO1.[Mg+2].[Cl-]
Molecular Formula: C11H21ClMgO2
Molecular Weight: 245.04 g/mol

6-(2-Tetrahydro-2H-pyranoxy)hexylmagnesium chloride

CAS No.: 69049-76-9

Cat. No.: VC11656006

Molecular Formula: C11H21ClMgO2

Molecular Weight: 245.04 g/mol

* For research use only. Not for human or veterinary use.

6-(2-Tetrahydro-2H-pyranoxy)hexylmagnesium chloride - 69049-76-9

Specification

CAS No. 69049-76-9
Molecular Formula C11H21ClMgO2
Molecular Weight 245.04 g/mol
IUPAC Name magnesium;2-hexoxyoxane;chloride
Standard InChI InChI=1S/C11H21O2.ClH.Mg/c1-2-3-4-6-9-12-11-8-5-7-10-13-11;;/h11H,1-10H2;1H;/q-1;;+2/p-1
Standard InChI Key OZANIYULSPIZSU-UHFFFAOYSA-M
SMILES [CH2-]CCCCCOC1CCCCO1.[Mg+2].[Cl-]
Canonical SMILES [CH2-]CCCCCOC1CCCCO1.[Mg+2].[Cl-]

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The compound’s structure consists of a magnesium atom bonded to a chloride ion and a hexyl chain modified with a THP ether group at the 6-position. The THP group acts as a protective moiety, stabilizing the reagent against premature hydrolysis. The SMILES notation for this compound is [CH2]CCCCCOC1CCCCO1.[Mg+2].[Cl][CH_2^-]CCCCCOC_1CCCCO_1.[Mg^{+2}].[Cl^-], reflecting its ionic character and spatial arrangement.

Table 1: Key Structural and Physical Properties

PropertyValue
CAS No.69049-76-9
Molecular FormulaC11H21ClMgO2\text{C}_{11}\text{H}_{21}\text{ClMgO}_2
Molecular Weight245.04 g/mol
IUPAC NameMagnesium;2-hexoxyoxane;chloride
InChI KeyOZANIYULSPIZSU-UHFFFAOYSA-M

Stability and Reactivity

As a Grignard reagent, 6-(2-THP-hexyl)magnesium chloride is highly reactive toward electrophiles but sensitive to moisture and oxygen. The THP ether group mitigates some of this sensitivity, allowing for easier handling compared to unprotected alkylmagnesium halides. Its stability in tetrahydrofuran (THF) solutions makes it suitable for prolonged storage in AcroSeal® packaging, which minimizes exposure to atmospheric moisture .

Synthesis and Industrial Preparation

Synthetic Pathways

The preparation typically involves the reaction of 6-(2-THP-oxy)hexyl chloride with magnesium metal in an anhydrous ether solvent like THF. This reaction follows the general Grignard synthesis mechanism:

R-X+MgR-Mg-X\text{R-X} + \text{Mg} \rightarrow \text{R-Mg-X}

where R=6-(2-THP-oxy)hexyl\text{R} = 6\text{-(2-THP-oxy)hexyl} and X=Cl\text{X} = \text{Cl}. The THP group is introduced prior to magnesium insertion via etherification of the corresponding alcohol with dihydropyran.

Industrial-Scale Production

Large-scale synthesis requires stringent anhydrous conditions and inert atmospheres (e.g., nitrogen or argon). Post-synthesis, the reagent is often stabilized in THF at concentrations ranging from 0.5 M to 2.0 M. AcroSeal® packaging, featuring Teflon-coated septa and quadrant-style caps, ensures long-term stability by reducing moisture ingress .

Applications in Organic Synthesis

Carbon-Carbon Bond Formation

The primary use of this reagent lies in nucleophilic additions to carbonyl groups. For example, it reacts with aldehydes or ketones to form secondary or tertiary alcohols:

R-Mg-Cl+R’2C=OR’2C-O-Mg-ClH2OR’2C-OH+Mg(OH)Cl\text{R-Mg-Cl} + \text{R'}_2\text{C=O} \rightarrow \text{R'}_2\text{C-O-Mg-Cl} \xrightarrow{\text{H}_2\text{O}} \text{R'}_2\text{C-OH} + \text{Mg(OH)Cl}

This reactivity is leveraged in pharmaceutical synthesis to construct complex alkylated intermediates.

Functionalization of Heteroaromatics

Recent studies highlight its utility in magnesiating heteroaromatic compounds like pyridines and quinolines. The THP group’s steric bulk directs regioselective metalation, enabling precise functionalization at specific positions .

Asymmetric Synthesis

Advances in chiral ligand design have enabled enantioselective reactions using this reagent. For instance, its combination with sparteine derivatives facilitates the synthesis of chiral alcohols with high enantiomeric excess (ee > 90%).

Recent Research and Methodological Innovations

Stereoselective Polymerization

A 2023 study demonstrated the reagent’s role in catalyst-transfer polycondensation, producing π-conjugated polymers with controlled molecular weights and low polydispersity indices (PDI < 1.2) . These polymers are critical for organic electronics, including light-emitting diodes (OLEDs).

Cross-Coupling Reactions

Palladium-catalyzed Kumada couplings using this reagent have achieved high yields (>85%) in the synthesis of biaryl motifs, which are prevalent in agrochemicals like pyridazinone herbicides .

Green Chemistry Applications

Efforts to replace THF with cyclopentyl methyl ether (CPME), a greener solvent, have shown promise. CPME’s higher boiling point (106°C vs. 66°C for THF) enhances reaction safety without compromising yield .

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